1-(6-Isopropylpyridin-2-yl)ethanone
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Overview
Description
1-(6-Isopropylpyridin-2-yl)ethanone is an organic compound with the molecular formula C10H13NO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Isopropylpyridin-2-yl)ethanone can be achieved through several methods. One common approach involves the alkylation of 6-isopropylpyridine with an appropriate acetylating agent. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation or chromatography, may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-(6-Isopropylpyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
1-(6-Isopropylpyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(6-Isopropylpyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Isopropylpyridin-2-yl)ethanone
- 1-(5-Isopropylpyridin-2-yl)ethanone
- 1-(2-Pyridinyl)ethanone
Uniqueness
1-(6-Isopropylpyridin-2-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(6-propan-2-ylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(2)9-5-4-6-10(11-9)8(3)12/h4-7H,1-3H3 |
InChI Key |
GVAQLIBTLBDOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)C(=O)C |
Origin of Product |
United States |
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